molecular formula C10H12F2S B13272946 1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene

1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene

Cat. No.: B13272946
M. Wt: 202.27 g/mol
InChI Key: PIFSWRKBPAMLCR-UHFFFAOYSA-N
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Description

1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene is an organic compound with the molecular formula C10H12F2S It is characterized by the presence of a difluoromethylsulfanyl group attached to a benzene ring, which also bears a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable benzene derivative reacts with a difluoromethylsulfanyl reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution often involve catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethylsulfanyl group can form strong interactions with these targets, influencing their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene
  • 1-[(Difluoromethyl)sulfanyl]-4-methylbenzene

Comparison: Compared to similar compounds, 1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C10H12F2S

Molecular Weight

202.27 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C10H12F2S/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7,10H,1-2H3

InChI Key

PIFSWRKBPAMLCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC(F)F

Origin of Product

United States

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